molecular formula C8H10ClFN2 B13434166 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride

Cat. No.: B13434166
M. Wt: 188.63 g/mol
InChI Key: SDPAGFXUBUCJKN-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10FN•HCl It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 6-fluoro-2-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-fluoro-2-pyridinecarboxaldehyde with a cyclopropanamine precursor under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is often purified through recrystallization or other suitable purification techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted pyridyl derivatives.

Scientific Research Applications

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridyl)cyclopropanamine hydrochloride
  • 1-(4-Fluoro-2-pyridyl)cyclopropanamine hydrochloride
  • 1-(6-Chloro-2-pyridyl)cyclopropanamine hydrochloride

Uniqueness

1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride is unique due to the presence of the fluorine atom at the 6-position of the pyridyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c9-7-3-1-2-6(11-7)8(10)4-5-8;/h1-3H,4-5,10H2;1H

InChI Key

SDPAGFXUBUCJKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC=C2)F)N.Cl

Origin of Product

United States

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